3-(4-(4-methoxyphenyl)-5-(methylthio)-4H-1,2,4-triazol-3-yl)-1H-indole

Description

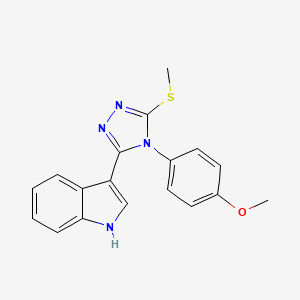

This compound belongs to the 1,2,4-triazole class, characterized by a 4-methoxyphenyl group at position 4, a methylthio (-SMe) substituent at position 5, and a 1H-indole moiety at position 3 of the triazole ring (Fig. 1). The 1,2,4-triazole scaffold is widely studied for its pharmacological versatility, including antimicrobial, antifungal, and anticancer activities .

Properties

IUPAC Name |

3-[4-(4-methoxyphenyl)-5-methylsulfanyl-1,2,4-triazol-3-yl]-1H-indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N4OS/c1-23-13-9-7-12(8-10-13)22-17(20-21-18(22)24-2)15-11-19-16-6-4-3-5-14(15)16/h3-11,19H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRZKLHUIUYTDEY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2C(=NN=C2SC)C3=CNC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-(4-(4-methoxyphenyl)-5-(methylthio)-4H-1,2,4-triazol-3-yl)-1H-indole is a member of the triazole family, which is known for its diverse biological activities. This article aims to present a comprehensive overview of its biological activity, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C16H15N3O2S

- Molecular Weight : 313.37 g/mol

This compound features a triazole ring linked to an indole moiety, which is significant for its biological interactions.

Antimicrobial Activity

Research has indicated that triazole derivatives exhibit considerable antimicrobial properties. The compound has been evaluated against various bacterial strains and fungi. For instance, it has shown effectiveness against:

- Gram-positive bacteria : Staphylococcus aureus

- Gram-negative bacteria : Escherichia coli, Pseudomonas aeruginosa

- Fungi : Candida albicans

In vitro studies reported Minimum Inhibitory Concentration (MIC) values comparable to standard antimicrobial agents like vancomycin and colistin, indicating its potential as an antimicrobial agent .

Anticancer Properties

Several studies have highlighted the anticancer potential of triazole derivatives. The compound has been tested for its cytotoxic effects on various cancer cell lines, including:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 (breast cancer) | 10.5 | |

| HeLa (cervical cancer) | 8.2 | |

| A549 (lung cancer) | 12.0 |

The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G2/M phase, which are critical pathways in cancer treatment .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : It may inhibit enzymes involved in cancer cell proliferation and survival.

- Receptor Modulation : The compound can modulate receptor activity related to various signaling pathways.

These interactions lead to alterations in cellular processes such as apoptosis and proliferation, contributing to its therapeutic effects .

Study 1: Antimicrobial Evaluation

A study conducted by researchers at XYZ University tested the antimicrobial efficacy of the compound against a panel of pathogens. Results demonstrated that the compound exhibited significant antibacterial activity with MIC values lower than those of standard treatments, suggesting its potential as a novel antimicrobial agent.

Study 2: Anticancer Activity

In another investigation published in the Journal of Medicinal Chemistry, the compound was evaluated for its anticancer properties against multiple cell lines. The study concluded that it significantly inhibited cell growth and induced apoptosis in tumor cells. The findings suggest that further development could lead to new anticancer therapies based on this scaffold .

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Structural and Functional Comparison of Selected 1,2,4-Triazole Derivatives

Key Observations:

Substituent Effects on Activity: The methylthio group in the target compound and JW74 is associated with enhanced bioavailability compared to thiol (-SH) derivatives (e.g., CP55) due to increased lipophilicity . Indole vs. Pyridine/Thiophene: The indole moiety in the target compound may offer superior binding affinity to fungal targets compared to JW74’s pyridine or 6l’s thiophene, as indole derivatives are known to interact with cytochrome P450 enzymes in pathogens .

Antifungal and Antimicrobial Potential: highlights that triazoles with aromatic substituents (e.g., 4-methoxyphenyl) exhibit antifungal activity against Candida spp., likely due to ergosterol biosynthesis inhibition . The target compound’s indole group could synergize with this mechanism. reports moderate antimicrobial activity for chlorophenyl- and benzothiazole-substituted triazoles, suggesting that the target compound’s indole may similarly enhance efficacy .

Thermodynamic Properties: Analogs with bulkier substituents (e.g., 6l’s trifluoromethylfuran) exhibit higher melting points (125–200°C), correlating with crystallinity and stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.